

# Automated Synthesis of [68Ga]NODAGA-RGD for PET Imaging

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#### **Application Note and Protocol**

This document provides a detailed protocol for the automated synthesis of [ $^{68}$ Ga]**NODAGA-RGD**, a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of  $\alpha\nu\beta$ 3 integrin expression, which is a key biomarker in angiogenesis and tumor progression. The following protocols are intended for researchers, scientists, and drug development professionals working in the field of nuclear medicine and radiopharmacy.

#### Introduction

[ $^{68}$ Ga]**NODAGA-RGD** is a radiolabeled peptide that targets the ανβ3 integrin with high affinity and specificity. Its use in PET imaging allows for the non-invasive visualization and quantification of angiogenesis, a critical process in tumor growth and metastasis. Automated synthesis modules offer a standardized, reproducible, and safe method for the production of this radiopharmaceutical, minimizing operator radiation exposure and ensuring consistent product quality. This application note details the automated synthesis process, quality control procedures, and expected outcomes.

## **Experimental Protocols Materials and Reagents**

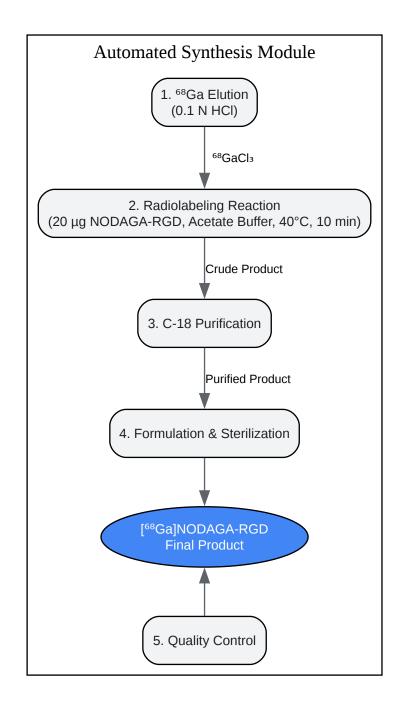


Material/Reagent	Supplier/Specification	Notes
<sup>68</sup> Ge/ <sup>68</sup> Ga Generator	FDA or EMA approved	Eluted with 0.1 N HCl
NODAGA-RGD Precursor	GMP Grade	Typically 20 μg per synthesis
Acetate Buffer	2 M, pH 5.0	For radiolabeling reaction
Sodium Chloride	0.9% (Saline)	For final formulation
Ethanol	50% in Water for Injection	For C-18 cartridge elution
C-18 Cartridge	e.g., Sep-Pak C18 Plus Light	For purification
Sterile Filter	0.22 μm	For final product sterilization
Automated Synthesis Module	e.g., GE FASTlab, IBA Synthera	

## **Automated Synthesis Workflow**

The automated synthesis of [68Ga]NODAGA-RGD typically involves the following stages, which are performed within a shielded synthesis module. The entire process, including prearrangement and quality control, can be completed in approximately 60 minutes[1].





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Caption: Automated synthesis workflow for [68Ga]NODAGA-RGD.

#### **Protocol Steps:**

• <sup>68</sup>Ga Elution: The <sup>68</sup>Ge/<sup>68</sup>Ga generator is eluted with 0.1 N HCl to obtain <sup>68</sup>GaCl<sub>3</sub>. This step is typically automated by the synthesis module[1].



- Radiolabeling Reaction: The eluted <sup>68</sup>GaCl<sub>3</sub> is transferred to the reaction vessel containing the NODAGA-RGD precursor (20 μg) dissolved in an acetate buffer (e.g., 1.5 ml of 2 M, pH 5.0). The reaction is heated to approximately 40°C for about 10 minutes[1].
- Purification: The reaction mixture is then passed through a C-18 cartridge. The
  [<sup>68</sup>Ga]NODAGA-RGD binds to the cartridge, while unreacted <sup>68</sup>Ga and other hydrophilic
  impurities are washed away[1][2].
- Formulation and Sterilization: The purified [68Ga]NODAGA-RGD is eluted from the C-18 cartridge using 50% ethanol, followed by formulation in saline (0.9% NaCl) to a final volume of approximately 8.5 ml with a maximum of 10% ethanol. The final product is passed through a 0.22 μm sterile filter into a sterile vial[1].

## **Quality Control**

A comprehensive quality control assessment is crucial to ensure the safety and efficacy of the final radiopharmaceutical product. The following tests should be performed on each batch.



Parameter	Specification	Method
Radiochemical Purity	> 99%[1]	High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC)
рН	Within specified limits (e.g., 4.5-7.5)	pH meter
Appearance	Clear, colorless solution	Visual inspection
Radionuclidic Purity ( <sup>68</sup> Ge content)	< 0.001%	Germanium-68 breakthrough test
Sterility	Sterile	Sterility test (e.g., USP <71>)
Bacterial Endotoxins	Within specified limits (e.g., < 175 EU/V)	Limulus Amebocyte Lysate (LAL) test
Ethanol Content	Max. 10%[1]	Gas Chromatography (GC)
Specific Activity	12-24 MBq/nmol[1]	Calculated from total activity and precursor amount

### **Data Presentation**

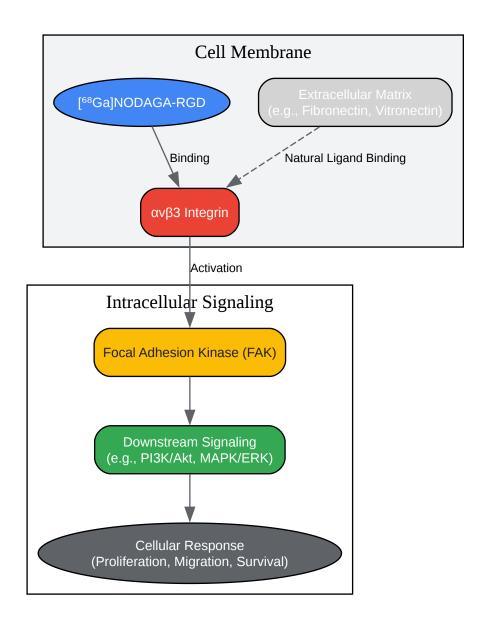
The following table summarizes typical quantitative data obtained from the automated synthesis of [68Ga]NODAGA-RGD.

Parameter	Typical Value	Reference
Synthesis Time	~60 minutes (including QC)	[1]
Radiochemical Purity	> 99%	[1]
Specific Activity	12-24 MBq/nmol	[1]
Stability in PBS and Human Serum	> 98% for at least 2 hours	[3]



## **Signaling Pathway and Molecular Structure**

[ $^{68}$ Ga]**NODAGA-RGD** targets the  $\alpha\nu\beta3$  integrin, which is a cell surface receptor involved in cell adhesion and signaling. The RGD (Arginine-Glycine-Aspartic acid) peptide sequence mimics the natural ligand for the integrin, allowing for specific binding.



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Caption: Simplified signaling pathway of ανβ3 integrin targeted by [68Ga]NODAGA-RGD.

#### Conclusion



The automated synthesis of [ $^{68}$ Ga]**NODAGA-RGD** provides a reliable and efficient method for producing this important PET imaging agent. The protocols outlined in this application note, when followed in conjunction with rigorous quality control, can ensure the consistent production of a high-quality radiopharmaceutical suitable for clinical and research applications. The high radiochemical purity and specific activity achieved through automated synthesis contribute to the generation of high-quality PET images for the assessment of  $\alpha v\beta 3$  integrin expression.

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#### References

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- 2. Good practices for 68Ga radiopharmaceutical production PMC [pmc.ncbi.nlm.nih.gov]
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